

Spectroscopic Analysis of Malformin C: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Malformin C*

Cat. No.: *B163123*

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Introduction

Malformin C is a cyclic pentapeptide with the chemical formula $C_{23}H_{39}N_5O_5S_2$ and a molecular weight of 529.7 g/mol ^[1]. First isolated from the fungus *Aspergillus niger*, this natural product has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antimalarial, and potential anticancer properties. The structural elucidation and characterization of **Malformin C** are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note provides a detailed overview of the spectroscopic analysis of **Malformin C**, including experimental protocols and data interpretation, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Structural and Spectroscopic Overview

Malformin C is a bicyclic pentapeptide containing a disulfide bridge between two D-cysteine residues. The full amino acid sequence is cyclo-(D-cysteinyl-D-cysteinyl-L-valyl-D-leucyl-L-leucyl). The complex cyclic structure of **Malformin C** necessitates the use of advanced 2D NMR techniques for unambiguous proton and carbon assignments, while high-resolution mass spectrometry is essential for confirming the elemental composition and elucidating fragmentation pathways.

Data Presentation

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for **Malformin C**. This data is essential for the verification of synthesized or isolated **Malformin C** and for studying its conformational dynamics in solution.

Table 1: ^1H NMR Chemical Shift Data for **Malformin C** (in ppm)

Amino Acid Residue	Proton	Chemical Shift (δ) in ppm
D-Cys ¹	α -CH	Data not available in search results
β -CH ₂	Data not available in search results	
NH	Data not available in search results	
D-Cys ²	α -CH	Data not available in search results
β -CH ₂	Data not available in search results	
NH	Data not available in search results	
L-Val	α -CH	Data not available in search results
β -CH	Data not available in search results	
γ -CH ₃	Data not available in search results	
NH	Data not available in search results	Data not available in search results
D-Leu	α -CH	
β -CH ₂	Data not available in search results	
γ -CH	Data not available in search results	Data not available in search results
δ -CH ₃	Data not available in search results	

NH	Data not available in search results	
L-Leu	α -CH	Data not available in search results
β -CH ₂	Data not available in search results	
γ -CH	Data not available in search results	
δ -CH ₃	Data not available in search results	
NH	Data not available in search results	

Table 2: ¹³C NMR Chemical Shift Data for **Malformin C** (in ppm)

Amino Acid Residue	Carbon	Chemical Shift (δ) in ppm
D-Cys ¹	C=O	Data not available in search results
α -C	Data not available in search results	Data not available in search results
β -C	Data not available in search results	
D-Cys ²	C=O	
α -C	Data not available in search results	Data not available in search results
β -C	Data not available in search results	
L-Val	C=O	
α -C	Data not available in search results	Data not available in search results
β -C	Data not available in search results	
γ -C	Data not available in search results	
D-Leu	C=O	Data not available in search results
α -C	Data not available in search results	Data not available in search results
β -C	Data not available in search results	
γ -C	Data not available in search results	

δ -C	Data not available in search results	
L-Leu	C=O	Data not available in search results
α -C	Data not available in search results	
β -C	Data not available in search results	
γ -C	Data not available in search results	
δ -C	Data not available in search results	

Note: Specific, experimentally determined ^1H and ^{13}C NMR chemical shift values for **Malformin C** were not available in the provided search results. The tables are structured to be populated with such data when it becomes available.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a powerful tool for the analysis of **Malformin C**, providing accurate mass determination and fragmentation information for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for **Malformin C**

Ion	Calculated m/z	Observed m/z
$[\text{M}+\text{H}]^+$	530.2465	Data not available in search results
$[\text{M}+\text{Na}]^+$	552.2285	Data not available in search results
$[\text{M}+\text{K}]^+$	568.2234	Data not available in search results

Table 4: ESI-MS/MS Fragmentation Data for **Malformin C** ($[M+H]^+$ as precursor ion)

Fragment Ion (m/z)	Proposed Structure/Neutral Loss
Data not available in search results	Data not available in search results
Data not available in search results	Data not available in search results
Data not available in search results	Data not available in search results
Data not available in search results	Data not available in search results

Note: Detailed experimental mass spectrometry fragmentation data for **Malformin C** were not available in the provided search results. This table serves as a template for recording such data.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **Malformin C**. These protocols are based on established methods for the analysis of cyclic peptides and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-quality 1D and 2D NMR spectra of **Malformin C** for structural elucidation and assignment of all proton and carbon signals.

Materials:

- **Malformin C** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or CD_3OD)
- NMR tubes (5 mm)
- NMR spectrometer (300 MHz or higher recommended)

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **Malformin C**.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
 - Vortex the solution gently to ensure complete dissolution.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Spectroscopy:
 - Acquire a standard 1D ^1H NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zg30 or similar
 - Spectral width: 12-16 ppm
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled 1D ^{13}C NMR spectrum.

- Typical parameters:
 - Pulse sequence: zgpg30 or similar
 - Spectral width: 200-240 ppm
 - Number of scans: 1024 or more (depending on sample concentration)
 - Relaxation delay: 2-5 seconds
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing the peptide.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, useful for identifying amino acid residues.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D structure and conformation.
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired FIDs.
 - Phase and baseline correct the spectra.
 - Reference the spectra using the residual solvent peak.
 - Integrate the signals in the ^1H spectrum.

- Analyze the 2D spectra to assign all ^1H and ^{13}C signals to their respective atoms in the **Malformin C** structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate molecular weight of **Malformin C** and to study its fragmentation pattern for sequence confirmation.

Materials:

- **Malformin C** sample (0.1-1 mg/mL solution)
- Solvent system (e.g., methanol, acetonitrile, water with 0.1% formic acid)
- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

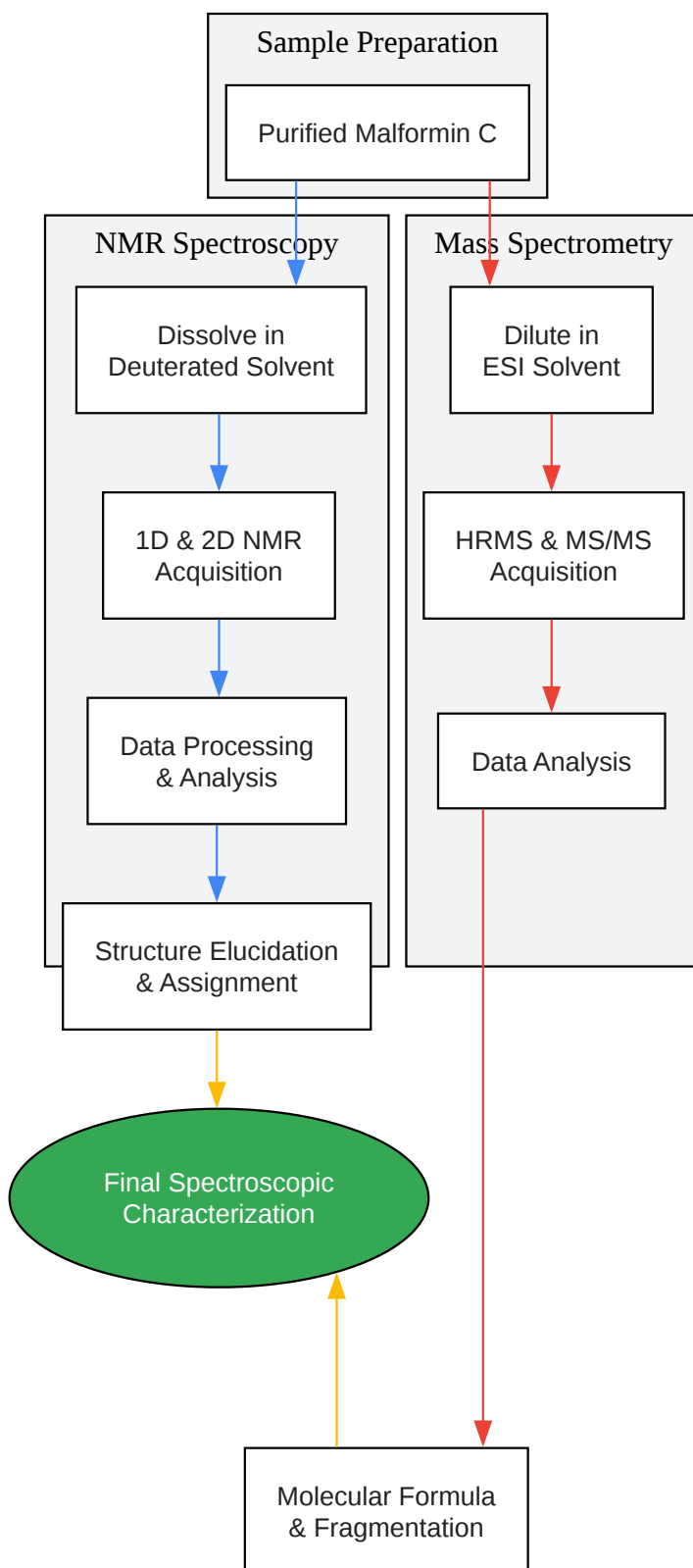
Protocol:

- Sample Preparation:
 - Prepare a stock solution of **Malformin C** in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
 - Set the ESI source parameters:
 - Ionization mode: Positive
 - Capillary voltage: 3-4 kV
 - Nebulizer gas pressure: 1-2 bar

- Drying gas flow rate: 8-12 L/min
- Drying gas temperature: 180-220 °C
- Full Scan MS (MS1):
 - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
 - Observe the protonated molecule $[\text{M}+\text{H}]^+$ and other adducts (e.g., $[\text{M}+\text{Na}]^+$, $[\text{M}+\text{K}]^+$).
- Tandem MS (MS/MS or MS²):
 - Select the $[\text{M}+\text{H}]^+$ ion of **Malformin C** as the precursor ion for fragmentation.
 - Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
 - Acquire the product ion spectra.
 - Analyze the fragmentation pattern to identify characteristic losses of amino acid residues and other neutral losses.
- Data Analysis:
 - Determine the elemental composition of the parent ion from the accurate mass measurement.
 - Interpret the MS/MS spectra to confirm the amino acid sequence and the presence of the disulfide bridge.

Visualizations

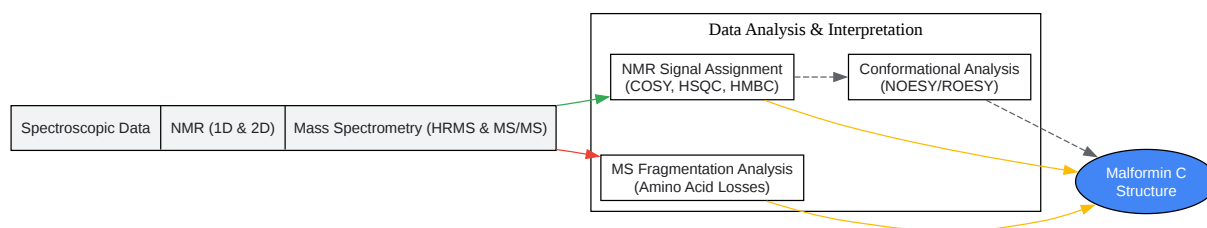
Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **Malformin C**.

Logical Relationship for Structure Elucidation



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Caption: Logical flow for the structural elucidation of **Malformin C**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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